4-Methoxybenzo[d]isothiazol-3-amine
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Overview
Description
4-Methoxybenzo[d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . This compound is characterized by a benzene ring fused with an isothiazole ring, which contains a methoxy group at the 4-position and an amine group at the 3-position. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[d]isothiazol-3-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired this compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Methoxybenzo[d]isothiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3-amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-Methoxybenzo[d]thiazol-2-amine: Similar structure but with a different position of the amine group.
Uniqueness
4-Methoxybenzo[d]isothiazol-3-amine is unique due to the presence of both the methoxy and amine groups, which confer specific chemical properties and potential biological activities that are distinct from its analogs.
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-methoxy-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10) |
InChI Key |
ZMIMCZXQNAIZQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SN=C2N |
Origin of Product |
United States |
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